![molecular formula C9H9N3O2 B11907345 3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11907345.png)
3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an amino group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization reactions. For example, the condensation of 2-aminopyridine with an aldehyde in the presence of a suitable catalyst can lead to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative, while substitution reactions can introduce various functional groups at the 3-position .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including 3-amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains.
Compound | Target Bacteria | MIC (µM) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 5.0 | |
Escherichia coli | 10.0 |
The compound demonstrated significant antibacterial activity, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Imidazo[1,2-a]pyridine derivatives have also shown promise in anti-inflammatory applications. Studies indicate that these compounds can inhibit leukocyte functions and reduce inflammation in animal models.
Study | Methodology | Outcome | Reference |
---|---|---|---|
Vidal et al., 2001 | In vitro testing on leukocytes | Reduced inflammatory response | |
Recent studies | Animal model with zymosan induction | Significant reduction in swelling |
These findings suggest that this compound could be further explored for therapeutic use in inflammatory diseases.
Anti-tuberculosis Activity
A notable application of this compound is in the fight against tuberculosis (TB). Research has identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis.
Compound | MIC (µM) | Activity | Reference |
---|---|---|---|
This compound | ≤0.05 | Effective against MDR-TB | |
≤0.006 | Inhibitor of Mtb replication |
These compounds exhibited low minimum inhibitory concentrations (MICs), indicating their potential as effective treatments for drug-resistant TB strains.
Case Study 1: Antimicrobial Development
In a study conducted by Moraski et al., a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against various pathogens. The results indicated that modifications to the structure significantly enhanced antibacterial activity. The study concluded that structural diversity plays a crucial role in the efficacy of these compounds as potential antibiotics.
Case Study 2: Anti-inflammatory Research
Research by Uslu Kobak et al. focused on the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives using an animal model. The study demonstrated that specific derivatives led to a marked decrease in inflammation markers and swelling, suggesting their potential use in treating inflammatory diseases.
Case Study 3: Tuberculosis Inhibition
Abrahams et al. conducted high-throughput screening of imidazo[1,2-a]pyridine analogues for anti-tuberculosis activity. They identified several compounds with promising MIC values against Mycobacterium tuberculosis, highlighting the potential for developing new TB therapies from this class of compounds.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of glutamine synthetase, the compound binds to the active site of the enzyme, preventing the conversion of glutamate to glutamine. This inhibition can disrupt cellular processes that rely on glutamine, leading to the death of the target cells .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the amino and carboxylic acid groups, resulting in different chemical properties and biological activities.
3-Amino-2-methylimidazo[1,2-a]pyridine: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Contains a chlorine atom at the 6-position, which can influence its chemical reactivity and biological activity.
Uniqueness
3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which confer distinct chemical properties and biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making the compound valuable for various scientific research applications .
Biological Activity
3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid (commonly referred to as 3-Amino-2-methyl-I-Py-8-CA) is a derivative of imidazo[1,2-a]pyridine, a class of nitrogen-containing heterocycles known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of infectious diseases and other medical conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including 3-Amino-2-methyl-I-Py-8-CA. These compounds have shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.14 μM against XDR-TB strains, indicating potent efficacy .
Anticancer Properties
The anticancer potential of imidazo[1,2-a]pyridine derivatives has also been explored. In vitro studies demonstrated that certain analogues of this compound displayed non-cytotoxicity against various cancer cell lines, including HeLa and MCF-7, with IC50 values exceeding 128 μM . This suggests that while these compounds may not exhibit direct cytotoxic effects at higher concentrations, they could possess mechanisms that inhibit cancer cell proliferation.
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have been noted for their anti-inflammatory properties. Research indicates that these compounds can modulate leukocyte functions and reduce inflammatory responses in experimental models . The anti-inflammatory activity is particularly relevant for therapeutic applications targeting chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 3-Amino-2-methyl-I-Py-8-CA. Modifications at various positions on the imidazo[1,2-a]pyridine scaffold can significantly influence its pharmacological properties. For example:
Modification | Effect on Activity |
---|---|
Substituents at C2 and C6 | Increased potency against Mtb |
Carboxylate groups | Enhanced anti-TB activity |
Amide functionalities | Varied activity profiles |
These findings suggest that strategic modifications can enhance the efficacy and selectivity of these compounds against specific biological targets.
Case Studies
- Anti-TB Activity : A study conducted by Moraski et al. identified several imidazo[1,2-a]pyridine derivatives with promising anti-TB activity. The most potent compounds demonstrated MIC values as low as 0.003 μM against replicating Mycobacterium tuberculosis .
- Cytotoxicity Assessment : The cytotoxic effects of various imidazo[1,2-a]pyridine analogues were evaluated across multiple cancer cell lines. Most compounds exhibited non-cytotoxic profiles at therapeutic concentrations, suggesting a favorable safety margin for further development .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-7(10)12-4-2-3-6(9(13)14)8(12)11-5/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
WXJMSWBROBGCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)C(=O)O)N |
Origin of Product |
United States |
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